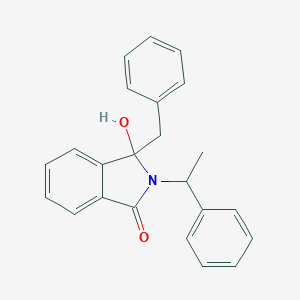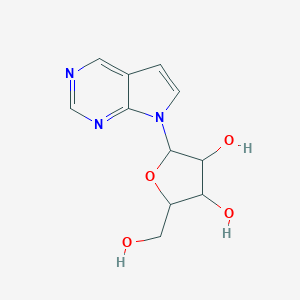![molecular formula C17H15NO2 B231976 (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one, also known as DABCYL, is a fluorescent dye that is commonly used in scientific research. It is a member of the benzofuran family of compounds and is often used as a quencher in fluorescence resonance energy transfer (FRET) experiments. In
作用機序
The mechanism of action of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one as a quencher in FRET experiments is based on the principle of energy transfer. When a donor molecule is excited by a light source, it emits fluorescence energy. This energy can be transferred to an acceptor molecule if the two molecules are in close proximity. In FRET experiments, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is used as the acceptor molecule, which absorbs the fluorescence energy from the donor molecule and dissipates it as heat.
Biochemical and Physiological Effects
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. It is used solely as a research tool in scientific experiments.
実験室実験の利点と制限
One of the main advantages of using (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one as a quencher in FRET experiments is its high quenching efficiency. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is its limited spectral range. It has a narrow absorption spectrum, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research. One potential area of research is the development of new quenchers with broader spectral ranges. Another area of research is the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in combination with other fluorescent dyes to create more complex FRET experiments. Additionally, there is potential for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in other types of experiments, such as fluorescence lifetime imaging microscopy (FLIM) and fluorescence correlation spectroscopy (FCS). Overall, the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research is an area of ongoing exploration and innovation.
Conclusion
In conclusion, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is a fluorescent dye that is commonly used in scientific research as a quencher in FRET experiments. Its high quenching efficiency and ease of synthesis make it a valuable research tool. While its limited spectral range is a potential limitation, there are several future directions for the use of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one in scientific research. As research in this area continues to evolve, there is potential for new discoveries and advancements in the field of fluorescence-based research.
合成法
The synthesis of (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one involves the reaction of 4-dimethylaminobenzaldehyde with 3-acetylbenzofuran in the presence of a base catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学的研究の応用
(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is commonly used in scientific research as a quencher in FRET experiments. FRET is a technique that allows researchers to measure the distance between two fluorescent molecules. In FRET experiments, (2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one is often used as the quencher, which absorbs the fluorescence energy from the donor molecule and dissipates it as heat. This allows researchers to measure the distance between the two molecules based on the amount of fluorescence energy transferred.
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)20-16/h3-11H,1-2H3/b16-11- |
InChIキー |
BDLCKVSBCPDQJX-WJDWOHSUSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)





![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)


